Pseudotrienic acid B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudotrienic acid B is a natural product found in Pseudomonas with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

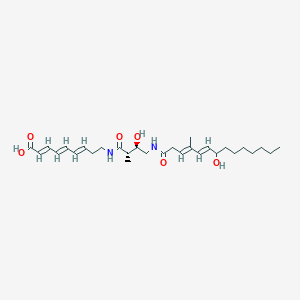

Pseudotrienic acid B is characterized by its unique trienic structure, which includes multiple conjugated double bonds and amide functionalities. The total synthesis of this compound has been achieved through various methodologies, emphasizing its complex molecular architecture. Notably, a highly convergent synthesis was reported that utilized key fragments such as aminotrienoate and aminohydroxy acids, along with advanced coupling reactions to assemble the molecule efficiently .

Table 1: Key Synthetic Steps for this compound

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Peptide coupling | Amino acid derivatives | 85 |

| 2 | Stille coupling | Vinyl stannane | 90 |

| 3 | Cyclization | Catalytic conditions | 75 |

| 4 | Final deprotection | TBAF | 95 |

Immunosuppressive Properties

This compound has been identified as a potent immunosuppressant. Its mechanism of action involves the inhibition of T-cell proliferation and cytokine production, making it a candidate for therapeutic use in transplant medicine and autoimmune disorders. In vitro studies have demonstrated that it effectively inhibits the production of interleukin-2 and interleukin-12, which are critical for T-cell activation .

Case Study: Immunosuppressive Efficacy

- Study Design : Murine splenocyte proliferation assays were conducted.

- Results : this compound showed an IC50 value of approximately 3.9 ng/mL against anti-CD3 stimulated cells, indicating strong immunosuppressive potential compared to traditional agents like FK506 .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Its efficacy against various fungal pathogens has been documented, particularly in traditional medicine applications where it is used to treat skin infections.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus niger | 1.0 µg/mL |

| Trichophyton rubrum | 0.25 µg/mL |

Propiedades

Fórmula molecular |

C29H46N2O6 |

|---|---|

Peso molecular |

518.7 g/mol |

Nombre IUPAC |

(2E,4E,6E)-9-[[(2S,3R)-3-hydroxy-4-[[(3E,5E)-7-hydroxy-4-methyltetradeca-3,5-dienoyl]amino]-2-methylbutanoyl]amino]nona-2,4,6-trienoic acid |

InChI |

InChI=1S/C29H46N2O6/c1-4-5-6-9-12-15-25(32)19-17-23(2)18-20-27(34)31-22-26(33)24(3)29(37)30-21-14-11-8-7-10-13-16-28(35)36/h7-8,10-11,13,16-19,24-26,32-33H,4-6,9,12,14-15,20-22H2,1-3H3,(H,30,37)(H,31,34)(H,35,36)/b10-7+,11-8+,16-13+,19-17+,23-18+/t24-,25?,26-/m0/s1 |

Clave InChI |

KUBFEPFJIGSSKC-DXIDGMHMSA-N |

SMILES isomérico |

CCCCCCCC(/C=C/C(=C/CC(=O)NC[C@@H]([C@H](C)C(=O)NCC/C=C/C=C/C=C/C(=O)O)O)/C)O |

SMILES canónico |

CCCCCCCC(C=CC(=CCC(=O)NCC(C(C)C(=O)NCCC=CC=CC=CC(=O)O)O)C)O |

Sinónimos |

pseudotrienic acid B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.